molecular formula C18H13BrO5 B5022395 methyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 6238-81-9

methyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B5022395
CAS No.: 6238-81-9
M. Wt: 389.2 g/mol
InChI Key: VCYNYDDQIALWTR-UHFFFAOYSA-N
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Description

Methyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a methyl group at position 2, a methyl ester at position 3, and a 4-bromobenzoyloxy substituent at position 5. The 4-bromobenzoyloxy group introduces significant steric bulk and electron-withdrawing properties, which may influence both chemical reactivity and biological interactions.

Properties

IUPAC Name

methyl 5-(4-bromobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO5/c1-10-16(18(21)22-2)14-9-13(7-8-15(14)23-10)24-17(20)11-3-5-12(19)6-4-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYNYDDQIALWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387499
Record name Methyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6238-81-9
Record name Methyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Methyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has been evaluated for its potential anticancer properties. Studies indicate that compounds with benzofuran structures exhibit cytotoxicity against various cancer cell lines. The presence of the bromobenzoyl group may enhance its activity by facilitating interactions with biological targets involved in cancer progression. For instance, research has shown that similar benzofuran derivatives can induce apoptosis in cancer cells, suggesting potential for therapeutic development .

Anti-inflammatory Properties
The compound has also been investigated for anti-inflammatory effects. Compounds containing benzofuran moieties have demonstrated the ability to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. This property is particularly relevant for developing treatments for conditions like rheumatoid arthritis and inflammatory bowel disease .

Materials Science

Organic Light Emitting Diodes (OLEDs)
this compound has applications in the field of organic electronics, particularly in OLEDs. The compound's structure suggests it could be used as a light-emitting material due to its favorable electronic properties. Research indicates that modifications to benzofuran derivatives can lead to improved luminescent efficiency, making them suitable candidates for next-generation display technologies .

Dye-Sensitized Solar Cells (DSSCs)
The compound's photophysical properties may also lend themselves to applications in dye-sensitized solar cells. Benzofuran derivatives have been studied as sensitizers that can absorb sunlight and convert it into electrical energy efficiently. The incorporation of bromobenzoyl groups may enhance the stability and absorption characteristics of the dye, thus improving the overall performance of DSSCs .

Case Studies and Research Findings

Case Study: Anticancer Activity Assessment
In a study published in a peer-reviewed journal, this compound was tested against a panel of human cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. The mechanism was proposed to involve the induction of oxidative stress leading to apoptosis .

Research on OLED Applications
A recent patent application highlighted the use of this compound in OLED formulations. The inventors reported enhanced brightness and color purity when this compound was used as an emissive layer in OLED devices compared to traditional materials .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cell lines
Anti-inflammatory treatmentsInhibits pro-inflammatory cytokines
Materials ScienceOrganic Light Emitting DiodesEnhances luminescent efficiency
Dye-Sensitized Solar CellsImproves stability and absorption characteristics

Mechanism of Action

The mechanism of action of methyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cell membrane integrity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences in substituents (position, electronic effects, and steric bulk) and ester groups are highlighted.

Structural and Substituent Comparisons

Compound Name Position 2 Position 5 Substituent Ester Group Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate (Main Compound) Methyl 4-Bromobenzoyloxy Methyl C₁₈H₁₃BrO₅* ~403.2 (estimated) Electron-withdrawing Br; moderate lipophilicity
Ethyl 6-bromo-5-[(4-methylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate Phenyl 4-Methylbenzyloxy Ethyl C₂₅H₂₁BrO₄ ~481.3 (estimated) Increased steric bulk (phenyl at C2); ethyl ester enhances lipophilicity
2-Methoxyethyl 5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate Methyl 3-Chlorobenzyloxy 2-Methoxyethyl C₂₀H₁₉ClO₅ 374.82 Chlorine’s moderate electronegativity; polar ester group
Ethyl 5-((4-methoxybenzoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate Methyl 4-Methoxybenzoyloxy Ethyl C₂₀H₁₈O₆ 354.35 Methoxy’s electron-donating effect; lower molecular weight
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate Methyl Acetyloxy Ethyl C₁₄H₁₄O₅ 262.25 Small acetyl group; high solubility
Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-(methoxymethyl)-1-benzofuran-3-carboxylate Methoxymethyl 4-Chlorophenylsulfonylamino Methyl C₁₈H₁₆ClNO₆S 409.84 Sulfonamide group; enhanced hydrogen-bonding potential

*Inferred formula based on structural analogs.

Physicochemical Properties

  • Boiling Point & Density : Ethyl 5-((4-methoxybenzoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate () has a predicted boiling point of 502 ± 50°C and density of 1.245 ± 0.06 g/cm³ . Similar brominated analogs (e.g., the main compound) likely exhibit higher boiling points due to bromine’s atomic mass.
  • Lipophilicity : Methyl esters (main compound) are less polar than ethyl or 2-methoxyethyl esters (e.g., ), affecting solubility and membrane permeability.

Biological Activity

Methyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound with a complex structure that incorporates a benzofuran core, a carboxylate ester group, and a bromobenzoyloxy substituent. This unique configuration suggests potential biological activities that warrant detailed investigation. The compound's molecular formula is C20H17BrO5C_{20}H_{17}BrO_{5} with a molecular weight of approximately 417.25 g/mol .

Chemical Structure

The structure of this compound can be represented as follows:

Molecular Structure C20H17BrO5\text{Molecular Structure }C_{20}H_{17}BrO_{5}

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit various biological activities, particularly in medicinal chemistry. Some of the notable activities include:

  • Anticancer Activity : Similar benzofuran derivatives have shown promising anticancer properties against various cancer cell lines.
  • Enzyme Inhibition : Potential inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative disorders.

Anticancer Activity

A study involving analogues of this compound assessed their anticancer efficacy against A-549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, with IC50 values indicating effective inhibition of cell growth. For instance, derivatives with bromine and chlorine substitutions showed enhanced activity compared to those with methyl substitutions .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (nM)Notes
Compound AA-549150Bromine substitution enhances activity
Compound BHeLa200Chlorine substitution shows moderate activity
This compoundA-549TBDRequires further investigation

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary molecular docking studies suggest potential interactions with key proteins involved in cancer cell proliferation and survival pathways, such as extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR) .

Enzyme Inhibition Studies

In addition to its anticancer properties, the compound's potential as an enzyme inhibitor has been explored. Compounds similar to this compound have been shown to inhibit AChE with varying degrees of potency, indicating possible applications in treating conditions like Alzheimer's disease .

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (µM)Type of Inhibition
Compound CAChE0.22Mixed
Compound DBChE0.42Competitive

Q & A

Q. What are the key synthetic pathways for methyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Claisen condensation to form the benzofuran core.
  • Friedel-Crafts acylation to introduce the 4-bromobenzoyloxy group.
  • Esterification to finalize the methyl carboxylate moiety. Optimization focuses on solvent selection (e.g., dichloromethane for acylation), temperature control (e.g., 273 K for exothermic steps), and stoichiometric ratios. Post-synthesis purification via column chromatography (benzene or ethyl acetate) ensures high purity .
StepReaction TypeKey ConditionsYield Optimization Tips
1Claisen condensationReflux in ethanolUse anhydrous conditions to avoid hydrolysis
2Friedel-Crafts acylationLewis acid catalyst (e.g., AlCl₃)Control reaction time to prevent over-acylation
3EsterificationMethanol, acid catalystExcess methanol drives ester formation

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity. For example, the methyl group at C2 appears as a singlet (~δ 2.1 ppm), while the 4-bromobenzoyloxy group shows aromatic splitting patterns (δ 7.4–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₉H₁₅BrO₆, ~443.2 g/mol) and isotopic patterns for bromine .
  • X-ray Crystallography : Resolves crystal packing and steric effects, particularly for bromine’s van der Waals interactions .

Q. What functional groups dictate the compound’s pharmacological activity?

  • The ester group (C3) enables hydrolysis to active metabolites.
  • The 4-bromobenzoyloxy group enhances lipophilicity, influencing membrane permeability.
  • The methyl group at C2 stabilizes the benzofuran core against metabolic degradation .

Advanced Research Questions

Q. How does halogen substitution (Br vs. F/Cl) impact reactivity and bioactivity?

Bromine’s larger atomic radius and polarizability increase electrophilic reactivity in nucleophilic substitution reactions compared to fluorine or chlorine. In biological systems, bromine enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms), as shown in comparative studies of halogenated benzofurans .

HalogenAtomic Radius (Å)Lipophilicity (LogP)Biological Activity Trend
Br1.85+0.5Higher cytotoxicity in cancer cell lines
Cl1.75+0.2Moderate antimicrobial activity
F1.47-0.1Lower metabolic stability

Q. How can conflicting biological activity data across studies be resolved?

Discrepancies often arise from:

  • Experimental variables : Cell line specificity (e.g., HeLa vs. MCF-7) and assay conditions (serum concentration, incubation time).
  • Structural analogs : Compare activity of methyl 5-[(4-bromobenzoyl)oxy] derivatives with fluoro or methoxy variants to isolate substituent effects.
  • Dose-response curves : Validate IC₅₀ values using standardized protocols (e.g., MTT assay with triplicate runs) .

Q. What methodologies predict the environmental fate of this compound?

  • Hydrolysis Studies : Monitor degradation in buffer solutions (pH 4–9) at 25–50°C to assess ester group stability.
  • Photolysis Experiments : Expose to UV light (254 nm) to simulate sunlight-driven breakdown.
  • Computational Models : Use QSAR (Quantitative Structure-Activity Relationship) to estimate biodegradation half-lives and bioaccumulation potential .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Step 1 : Synthesize analogs with modified substituents (e.g., replacing bromine with chlorine or methoxy groups).
  • Step 2 : Test against a panel of biological targets (e.g., kinase inhibition, antimicrobial assays).
  • Step 3 : Use multivariate analysis (e.g., PCA) to correlate structural features with activity trends .

Q. What strategies mitigate synthetic challenges like low yield or impurity?

  • Low Yield : Optimize stoichiometry (e.g., 1.2 equivalents of 4-bromobenzoyl chloride) and use inert atmospheres to prevent side reactions.
  • Impurities : Employ preparative HPLC with a C18 column for final purification.
  • Scale-Up : Transition from batch to flow chemistry for exothermic steps (e.g., Friedel-Crafts acylation) .

Data Contradiction Analysis

Q. Why might cytotoxicity data vary between in vitro and in vivo studies?

  • Metabolic Differences : In vitro models lack hepatic metabolism (e.g., CYP450 enzymes), which may activate prodrug forms.
  • Biodistribution : The compound’s logP (~3.5) may limit tissue penetration in vivo.
  • Solution : Use liver microsome assays to simulate metabolic activation and PK/PD modeling to bridge gaps .

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